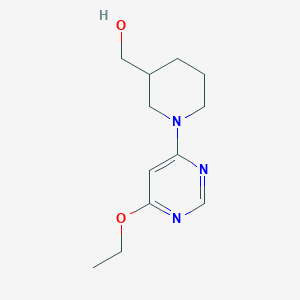
N-アセチル-3-スルホ-L-アラニン
概要
説明
“N-Acetyl-3-sulfo-L-alanine” is a chemical compound with the molecular formula C5H9NO6S . It is also known as "L-Alanine, N-acetyl-3-sulfo-" .
Molecular Structure Analysis
The molecular structure of “N-Acetyl-3-sulfo-L-alanine” consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The exact 3D structure is not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of “N-Acetyl-3-sulfo-L-alanine” are not fully detailed in the available literature. It is known that the compound is stable under normal conditions .科学的研究の応用
非線形光学材料開発
N-アセチル-3-スルホ-L-アラニン: は、非線形光学(NLO)材料としての可能性が研究されています。 この用途は、化合物による光の周波数の変化能力が、通信およびレーザー技術において不可欠であるため、重要です 。研究では、この化合物でドープした結晶の成長と特性評価に重点を置いて、NLO特性を強化しています。
細胞壁修飾酵素
微生物学では、N-アセチル-3-スルホ-L-アラニンは、N-アセチルムラミル-L-アラニンアミダーゼなど、細菌細胞壁を修飾する酵素の重要な構成要素です 。これらの酵素は、ペプチドグリカン中の糖残基とステムペプチド間のアミド結合を切断することで細胞分裂に不可欠であり、細胞分裂中の娘細胞の分離を促進します。
HIV研究
この化合物は、健康なドナーとHIV感染者の血漿を比較したメタボロミクス研究で同定されています 。HIV+血漿中にN-アセチル-3-スルホ-L-アラニンがより多く存在することは、疾患の病態における潜在的な役割、または感染のバイオマーカーとしての可能性を示唆しています。
Safety and Hazards
作用機序
Target of Action
N-Acetyl-3-sulfo-L-alanine, also known as (2R)-2-acetamido-3-sulfopropanoic acid, is a small molecule that primarily targets the enzyme Aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .
Mode of Action
It is known that it interacts with its target, aldose reductase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the metabolic processes within the cell .
Biochemical Pathways
N-Acetyl-3-sulfo-L-alanine is involved in the metabolism of amino acids, specifically alanine . It is a product of the enzyme ribosomal alanine N-acetyltransferase, which catalyzes the transfer of the acetyl group of acetyl CoA to proteins bearing an N-terminal alanine . This process is part of the broader biochemical pathways of protein synthesis and modification .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
The molecular and cellular effects of N-Acetyl-3-sulfo-L-alanine’s action are largely dependent on its interaction with Aldose reductase . By potentially inhibiting this enzyme, N-Acetyl-3-sulfo-L-alanine can affect glucose metabolism and other related cellular processes .
Action Environment
The action, efficacy, and stability of N-Acetyl-3-sulfo-L-alanine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or compounds can also impact the action of N-Acetyl-3-sulfo-L-alanine .
生化学分析
Biochemical Properties
N-Acetyl-3-sulfo-L-alanine plays a significant role in biochemical reactions, particularly those involving sulfotransferase enzymes. These enzymes catalyze the transfer of sulfo groups from donor molecules like 3′-phosphoadenosine 5′-phosphosulfate to acceptor molecules, including amino acids, carbohydrates, and peptides . N-Acetyl-3-sulfo-L-alanine interacts with various biomolecules, including proteins and enzymes, through sulfonation reactions. These interactions can modify the activity, stability, and function of the target molecules, thereby influencing various biochemical pathways.
Cellular Effects
N-Acetyl-3-sulfo-L-alanine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, N-Acetyl-3-sulfo-L-alanine can impact cellular metabolism by affecting the synthesis and degradation of other biomolecules, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of N-Acetyl-3-sulfo-L-alanine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to enzymes and proteins, altering their conformation and activity . This binding can either inhibit or activate the target enzymes, depending on the nature of the interaction. Additionally, N-Acetyl-3-sulfo-L-alanine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-3-sulfo-L-alanine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Acetyl-3-sulfo-L-alanine can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Acetyl-3-sulfo-L-alanine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and modulating metabolic pathways At higher doses, N-Acetyl-3-sulfo-L-alanine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes
Metabolic Pathways
N-Acetyl-3-sulfo-L-alanine is involved in various metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, N-Acetyl-3-sulfo-L-alanine can influence the synthesis and degradation of other amino acids, thereby affecting overall metabolic homeostasis. Additionally, the compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
The transport and distribution of N-Acetyl-3-sulfo-L-alanine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of N-Acetyl-3-sulfo-L-alanine can influence its biochemical activity and interactions with other biomolecules, thereby affecting its overall function.
Subcellular Localization
N-Acetyl-3-sulfo-L-alanine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-Acetyl-3-sulfo-L-alanine can localize to the cytosol, nucleus, or other subcellular structures, where it can interact with target biomolecules and modulate their activity. Understanding the subcellular localization of N-Acetyl-3-sulfo-L-alanine is important for elucidating its precise role in cellular processes.
特性
IUPAC Name |
(2R)-2-acetamido-3-sulfopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO6S/c1-3(7)6-4(5(8)9)2-13(10,11)12/h4H,2H2,1H3,(H,6,7)(H,8,9)(H,10,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOZPRJIUKWLDM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90823780 | |
| Record name | N-Acetyl-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-92-2 | |
| Record name | N-Acetyl-3-sulfo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90823780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)
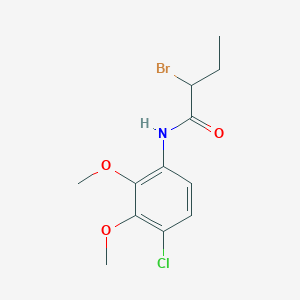
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)
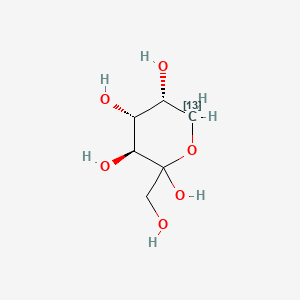
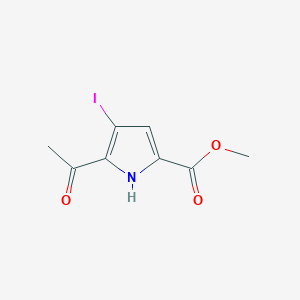
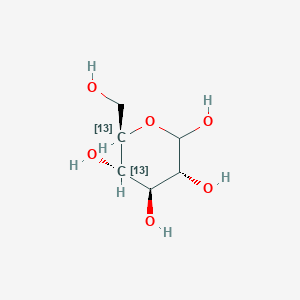
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)

